

FL442: A Technical Guide on a Novel Nonsteroidal Antiandrogen

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Compound of Interest

Compound Name: FL442

Cat. No.: B15541235

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Abstract

FL442, chemically known as 4-(3a,4,5,6,7,7a-hexahydro-benzo[d]isoxazol-3-yl)-2-(trifluoromethyl)benzonitrile, is a novel, nonsteroidal androgen receptor (AR) modulator with potent antiandrogenic properties.[1][2] Preclinical studies have demonstrated its efficacy in AR-dependent prostate cancer models, positioning it as a promising candidate for further development. This document provides a comprehensive technical overview of **FL442**, including its mechanism of action, preclinical pharmacology, and detailed experimental protocols. The data presented herein is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Introduction to FL442

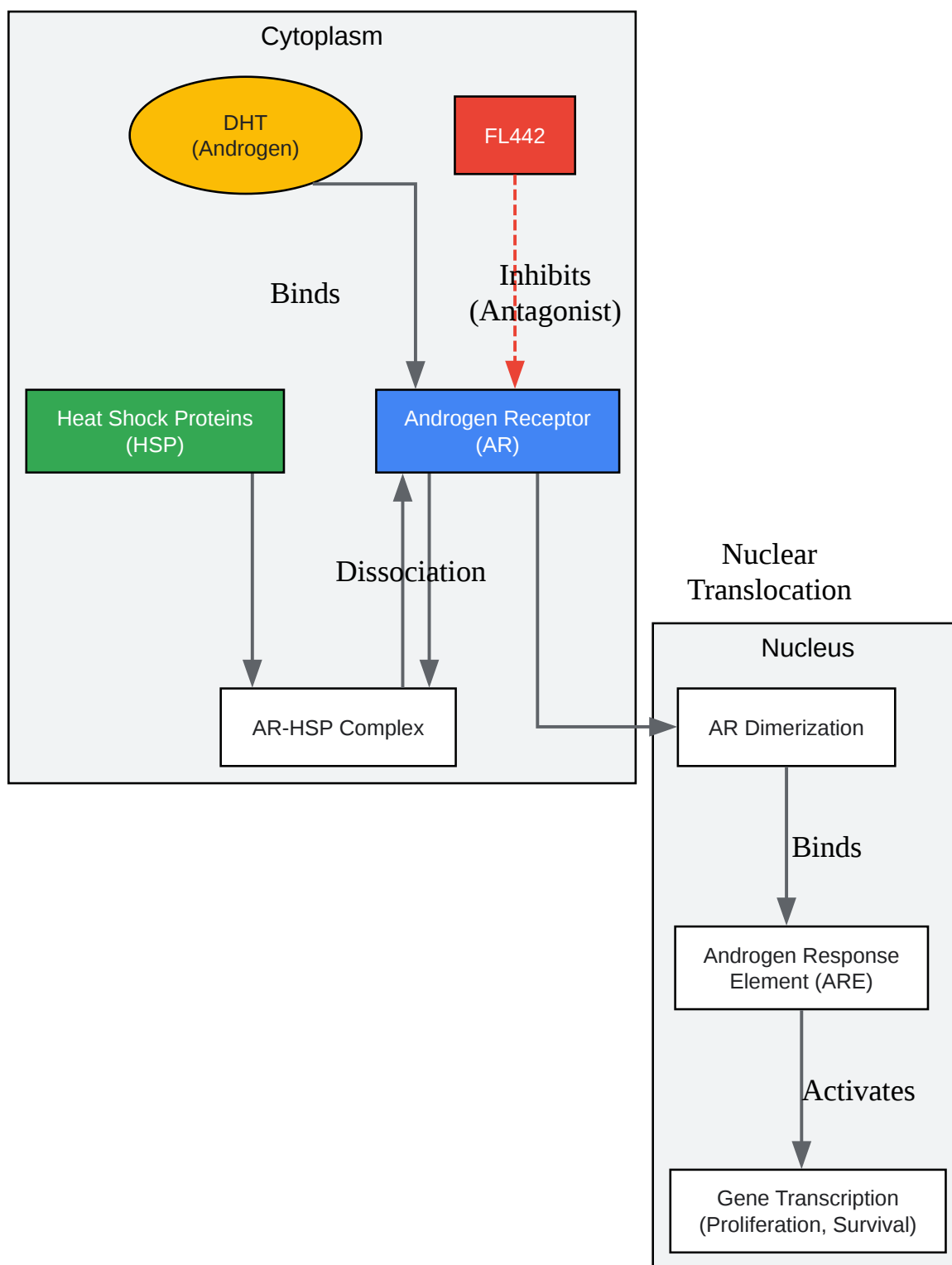
The androgen receptor signaling pathway is a critical driver in the progression of prostate cancer.[2][3][4] Nonsteroidal antiandrogens, which competitively inhibit the binding of androgens to the AR, are a cornerstone of prostate cancer therapy.[5][6] **FL442** is a compound developed from a cycloalkane[d]isoxazole pharmacophore that has shown significant promise in preclinical evaluations.[1] It has demonstrated comparable inhibitory efficiency to established antiandrogens like bicalutamide and enzalutamide in androgen-responsive prostate cancer cells.[1][7] Notably, **FL442** retains its antagonistic activity against the F876L AR mutant, a mutation that confers resistance to enzalutamide.[1][7][8]

Mechanism of Action

FL442 functions as a direct antagonist of the androgen receptor. By competitively binding to the ligand-binding domain of the AR, it prevents the conformational changes required for receptor activation, dimerization, and nuclear translocation.^[6] This inhibition blocks the subsequent binding of the AR to androgen response elements (AREs) on target genes, thereby downregulating the transcription of genes responsible for prostate cancer cell proliferation and survival.^[4]^[9]

Androgen Receptor Signaling Pathway and Inhibition by FL442

The following diagram illustrates the canonical androgen receptor signaling pathway and the point of intervention for **FL442**.



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Caption: Canonical Androgen Receptor signaling pathway and **FL442**'s mechanism of action.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of **FL442**.

Table 1: In Vitro Activity of FL442 and Reference Compounds

Compound	Cell Line	IC50 (μM) for Proliferation Inhibition	Notes
FL442	LNCaP	~1	Comparable efficacy to Bicalutamide and Enzalutamide.[1]
Bicalutamide	LNCaP	~1	Reference antiandrogen.[1]
Enzalutamide	LNCaP	~1	Reference antiandrogen.[1]
FL442	VCaP	No agonistic activity	In contrast to Bicalutamide which shows some agonistic effects.[1]
FL442	F876L AR Mutant	Maintained antiandrogenic activity	Overcomes a key resistance mutation for Enzalutamide.[1]

Table 2: In Vivo Efficacy of FL442 in LNCaP Xenograft Model

Treatment	Dose	Route	Tumor Growth Inhibition	Plasma Concentration
FL442	Not specified	Intraperitoneal	Significant inhibition	Low (~30 ng/mL) [7]

Table 3: Pharmacokinetic Parameters of FL442 in Mice

Parameter	Value	Notes
Half-life ($t_{1/2}$)	~8 hours	Indicates good metabolic stability. [7]
Tissue Distribution	Strong accumulation in the prostate	Demonstrates good targeting to the tissue of interest. [1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory practices and the descriptions available in the cited literature.

Androgen Receptor (AR) Reporter Gene Assay

This assay is used to quantify the ability of a compound to modulate the transcriptional activity of the AR.[\[10\]](#)[\[11\]](#)

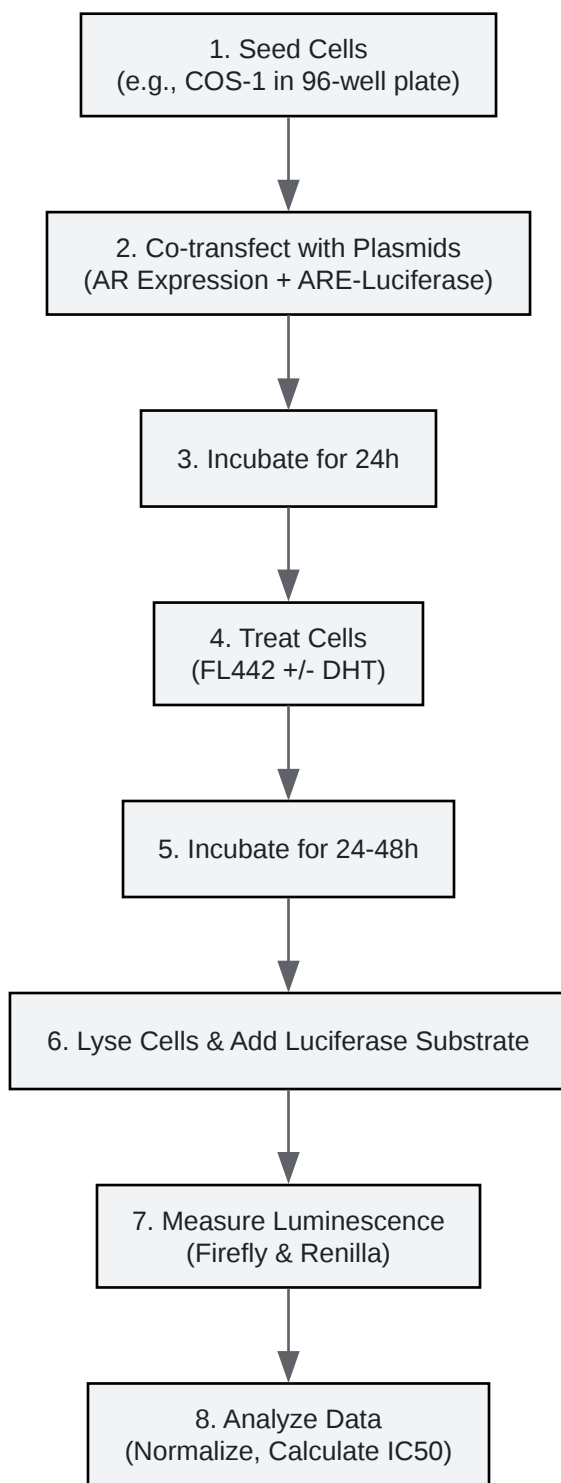
Objective: To determine if **FL442** acts as an agonist or antagonist of the androgen receptor.

Materials:

- AR-negative cells (e.g., COS-1) or AR-positive cells (e.g., VCaP).[\[10\]](#)
- AR expression vector (if using AR-negative cells).
- Luciferase reporter plasmid containing Androgen Response Elements (AREs).[\[11\]](#)
- Transfection reagent.
- Dihydrotestosterone (DHT) as a reference agonist.
- Dual-Luciferase Reporter Assay System.
- 96-well cell culture plates.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of $1-2 \times 10^4$ cells per well and incubate for 24 hours.
- Transfection: Co-transfect cells with the AR expression vector (if needed) and the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfected Renilla luciferase vector is often used for normalization.[\[11\]](#)
- Compound Treatment:
 - Antagonist Assay: 24 hours post-transfection, treat the cells with serial dilutions of **FL442** in the presence of a constant concentration of DHT (e.g., 1 nM).
 - Agonist Assay: Treat cells with serial dilutions of **FL442** alone.
- Incubation: Incubate the plates for an additional 24-48 hours.
- Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.[\[11\]](#)
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the log of the compound concentration to determine IC₅₀ (for antagonists) or EC₅₀ (for agonists) values.



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Caption: Experimental workflow for an Androgen Receptor reporter gene assay.

Cell Proliferation Assay

Objective: To measure the effect of **FL442** on the growth of androgen-dependent prostate cancer cells.

Materials:

- LNCaP human prostate cancer cells.
- RPMI-1640 medium supplemented with fetal bovine serum (FBS).
- 96-well plates.
- Cell viability reagent (e.g., MTT, CellTiter-Glo).

Protocol:

- Cell Seeding: Seed LNCaP cells in 96-well plates in their standard growth medium.
- Compound Treatment: After 24 hours, replace the medium with medium containing serial dilutions of **FL442**, bicalutamide, or enzalutamide. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for 5-7 days.
- Viability Measurement: Add the cell viability reagent to each well and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and plot dose-response curves to determine the IC50 value.

LNCaP Xenograft Animal Model

This in vivo model is used to assess the anti-tumor efficacy of **FL442** in a setting that mimics human prostate cancer.^{[1][12]}

Objective: To evaluate the ability of **FL442** to inhibit tumor growth in mice bearing LNCaP xenografts.

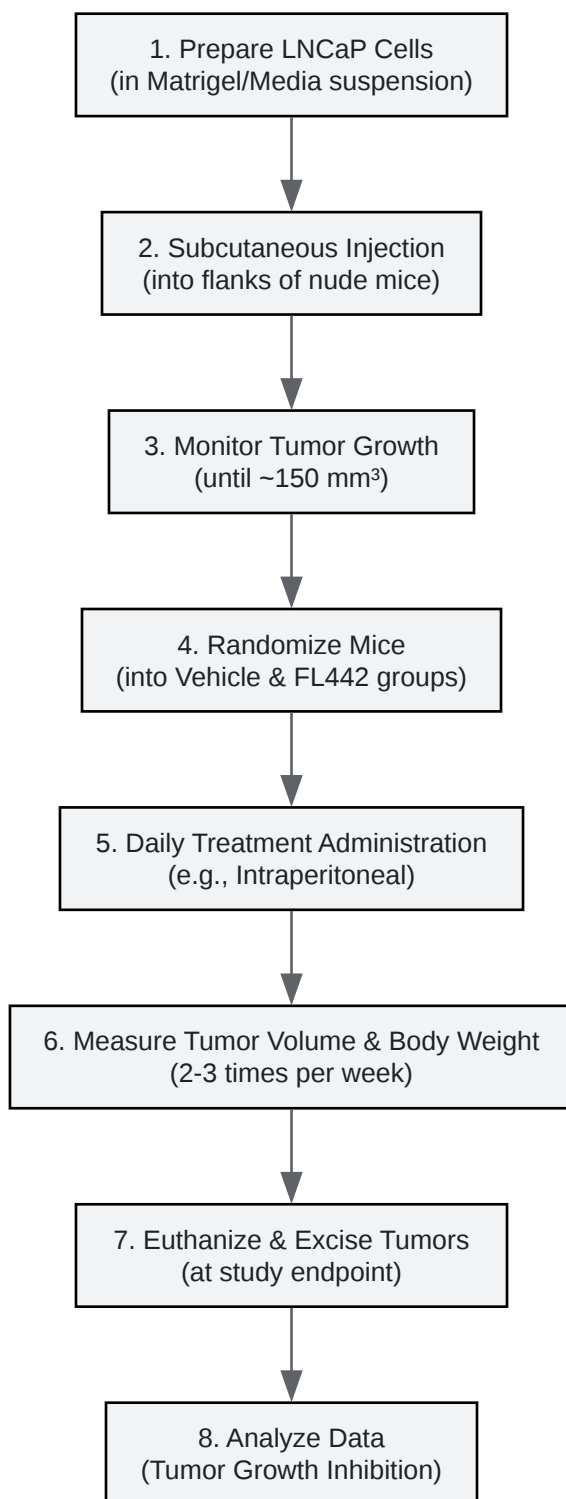
Materials:

- Male immunodeficient mice (e.g., BALB/c nude or NOD-SCID).^{[12][13]}

- LNCaP cells.
- Matrigel.[13]
- Calipers for tumor measurement.

Protocol:

- Cell Preparation: Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
- Tumor Implantation: Subcutaneously inject approximately $1-5 \times 10^6$ LNCaP cells into the flank of each mouse.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Treatment: Randomize mice into treatment groups (vehicle control, **FL442**). Administer treatment via the desired route (e.g., intraperitoneal injection) daily or as determined by pharmacokinetic studies.
- Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
- Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
- Data Analysis: At the end of the study, excise the tumors and weigh them. Compare the tumor volumes and weights between the treatment and control groups to determine the percentage of tumor growth inhibition.



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Caption: Workflow for an in vivo prostate cancer xenograft study.

Conclusion

FL442 is a potent, selective, nonsteroidal androgen receptor antagonist with a promising preclinical profile for the treatment of AR-dependent prostate cancer.[1] Its ability to inhibit the proliferation of prostate cancer cells, including those with mutations conferring resistance to current therapies, highlights its potential as a next-generation antiandrogen.[1][8] The compound demonstrates favorable pharmacokinetics with good metabolic stability and strong accumulation in the prostate.[1][7] The data and protocols presented in this guide provide a solid foundation for further investigation and development of **FL442** as a therapeutic agent.

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